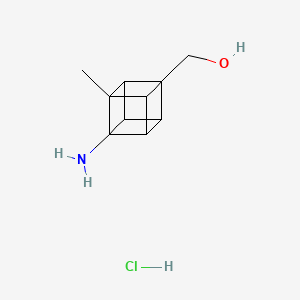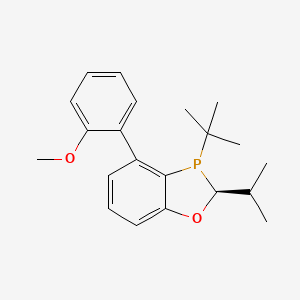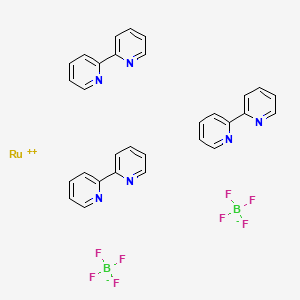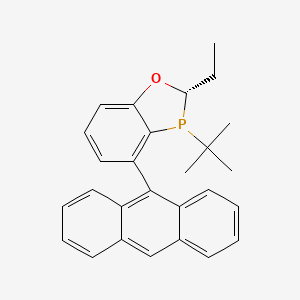![molecular formula C16H18FNO2 B8206925 methyl 3-[(1S,2R)-2-fluorocyclohexyl]-1H-indole-6-carboxylate](/img/structure/B8206925.png)
methyl 3-[(1S,2R)-2-fluorocyclohexyl]-1H-indole-6-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 3-[(1S,2R)-2-fluorocyclohexyl]-1H-indole-6-carboxylate is a complex organic compound often utilized in advanced chemical and pharmacological research. With a unique structure combining an indole core with a substituted cyclohexyl group, it presents intriguing properties that can be harnessed in multiple fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-[(1S,2R)-2-fluorocyclohexyl]-1H-indole-6-carboxylate typically involves a multistep process:
Formation of the indole core: : Starting with a suitable precursor like indole, the carboxylate group is introduced using reactions such as Fischer indole synthesis.
Introduction of the 2-fluorocyclohexyl group: : A key step that usually involves the addition of a fluorine atom to cyclohexane, followed by the coupling with the indole derivative. Common methods include nucleophilic substitution reactions under controlled temperatures.
Methylation: : The final step involves esterifying the carboxylate group with methanol, typically in the presence of catalysts like sulfuric acid under reflux conditions.
Industrial Production Methods
On an industrial scale, these synthesis steps are optimized for yield and efficiency. Continuous flow reactors and advanced catalytic systems might be employed to streamline the reactions and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : This compound can undergo oxidation at specific sites, particularly the indole ring and the fluorocyclohexyl group.
Reduction: : Conversely, it can be reduced under specific conditions, often using reducing agents like lithium aluminium hydride.
Substitution: : Both the indole and the cyclohexyl groups can participate in substitution reactions, offering a versatile platform for further functionalization.
Common Reagents and Conditions
Oxidizing agents: : Potassium permanganate, chromium trioxide.
Reducing agents: : Lithium aluminium hydride, sodium borohydride.
Solvents: : Common solvents include dichloromethane, ethanol, and acetonitrile.
Catalysts: : Acidic catalysts like sulfuric acid or Lewis acids for methylation steps.
Major Products Formed
The primary product remains methyl 3-[(1S,2R)-2-fluorocyclohexyl]-1H-indole-6-carboxylate, but depending on reaction conditions, derivatives with additional functional groups can also be synthesized.
Scientific Research Applications
This compound shines in scientific research due to its unique structure and reactivity:
Chemistry: : Utilized as a precursor or intermediate in the synthesis of more complex molecules.
Biology: : Often studied for its potential interactions with biological macromolecules due to its indole structure, which is known to engage in various biological pathways.
Medicine: : Investigated for pharmacological activities, particularly in neuropharmacology, due to its potential to interact with neural receptors.
Industry: : Can be used in the synthesis of materials with specialized properties, such as fluorinated polymers.
Mechanism of Action
The Mechanism
The exact mechanism of action depends on the specific application. For instance, in biological systems, it might:
Bind to receptors: : Its indole ring can mimic neurotransmitters, allowing it to bind to serotonin or dopamine receptors.
Inhibit enzymes: : It could act as an inhibitor for specific enzymes involved in metabolic pathways.
Molecular Targets and Pathways
Potential molecular targets include G-protein coupled receptors and ion channels. Pathways involved might range from neurotransmitter signaling to metabolic regulation.
Comparison with Similar Compounds
Uniqueness
What sets methyl 3-[(1S,2R)-2-fluorocyclohexyl]-1H-indole-6-carboxylate apart is its fluoro-substituted cyclohexyl group, imparting distinct electronic properties that can enhance its binding affinity and specificity in various applications.
List of Similar Compounds
1H-Indole-6-carboxylate: : Without the fluoro or methyl substitutions.
3-(Cyclohexyl)-1H-indole-6-carboxylate: : Lacking the fluorine atom.
Methyl 3-(phenyl)-1H-indole-6-carboxylate: : Substituting the cyclohexyl group with a phenyl group.
Properties
IUPAC Name |
methyl 3-[(1S,2R)-2-fluorocyclohexyl]-1H-indole-6-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18FNO2/c1-20-16(19)10-6-7-12-13(9-18-15(12)8-10)11-4-2-3-5-14(11)17/h6-9,11,14,18H,2-5H2,1H3/t11-,14+/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLVIVLNSOAYNIT-SMDDNHRTSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(C=C1)C(=CN2)C3CCCCC3F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)C1=CC2=C(C=C1)C(=CN2)[C@@H]3CCCC[C@H]3F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18FNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![(1R,4S,5'S,6R,6'R,8R,10E,13R,14E,16E,20R,21E,24S)-6'-ethyl-24-hydroxy-21-hydroxyimino-5',11,13,22-tetramethylspiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene-6,2'-oxane]-2-one;(1R,4S,5'S,6R,6'R,8R,10E,13R,14E,16E,20R,21Z,24S)-6'-ethyl-24-hydroxy-21-hydroxyimino-5',11,13,22-tetramethylspiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene-6,2'-oxane]-2-one;(1R,4S,5'S,6R,6'R,8R,10E,13R,14E,16E,20R,21E,24S)-24-hydroxy-21-hydroxyimino-5',6',11,13,22-pentamethylspiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene-6,2'-oxane]-2-one;(1R,4S,5'S,6R,6'R,8R,10E,13R,14E,16E,20R,21Z,24S)-24-hydroxy-21-hydroxyimino-5',6',11,13,22-pentamethylspiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene-6,2'-oxane]-2-one](/img/structure/B8206851.png)

![5-[4-(3,5-Dimethyl-4-nitrostyryl)benzamido]-2-(6-hydroxy-3-oxo-3H-xanthene-9-yl)benzoic Acid Monohydrate](/img/structure/B8206857.png)

![(2R,2'R,3R,3'R)-3,3'-Di-tert-butyl-2,2',3,3'-tetrahydro-2,2'-bibenzo[d][1,3]oxaphosphole](/img/structure/B8206867.png)
![(S)-1-(3-(tert-butyl)-2,3-dihydrobenzo[d][1,3]oxaphosphol-4-yl)-2,5-diphenyl-1H-pyrrole](/img/structure/B8206878.png)



![(2S)-3-tert-butyl-4-[(2S)-3-tert-butyl-2-propan-2-yl-2H-1,3-benzoxaphosphol-4-yl]-2-propan-2-yl-2H-1,3-benzoxaphosphole](/img/structure/B8206917.png)
![(2S)-3-tert-butyl-2-[(2S)-3-tert-butyl-4-methoxy-2H-1,3-benzoxaphosphol-2-yl]-4-methoxy-2H-1,3-benzoxaphosphole](/img/structure/B8206939.png)
![(2R)-3-tert-butyl-4-[(2R)-3-tert-butyl-2-ethyl-2H-1,3-benzoxaphosphol-4-yl]-2-ethyl-2H-1,3-benzoxaphosphole](/img/structure/B8206941.png)
![Benzyl (1r,5s)-3,8-diazabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B8206948.png)
![(2R)-3-tert-butyl-2-[(2R)-3-tert-butyl-4-methoxy-2H-1,3-benzoxaphosphol-2-yl]-4-methoxy-2H-1,3-benzoxaphosphole](/img/structure/B8206956.png)
